molecular formula C10H6Na2O8S2 B1585604 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt CAS No. 7153-21-1

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt

Cat. No.: B1585604
CAS No.: 7153-21-1
M. Wt: 364.3 g/mol
InChI Key: TVCXTRSVWGUSPY-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt is a chemical compound with the molecular formula C10H6Na2O7S2 and a molecular weight of 348.26 g/mol. It is a disodium salt derivative of 2,7-naphthalenedisulfonic acid with hydroxyl groups at the 3 and 6 positions of the naphthalene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of naphthalene derivatives. The process involves the reaction of naphthalene with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 2 and 7 positions. Subsequent hydroxylation reactions introduce hydroxyl groups at the 3 and 6 positions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes sulfonation, hydroxylation, and neutralization. The sulfonation step is typically carried out using concentrated sulfuric acid, while the hydroxylation step may involve the use of oxidizing agents such as hydrogen peroxide or nitric acid. The final product is obtained by neutralizing the resulting acid with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are commonly used.

  • Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxylated or deoxygenated derivatives.

  • Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

The compound has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: It serves as a fluorescent probe in biological imaging and as a tool in studying cellular processes.

  • Medicine: It is explored for its potential therapeutic properties in drug development and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific application. For example, in biological imaging, the compound may bind to specific cellular targets and emit fluorescence upon excitation. In drug development, it may interact with molecular targets and pathways involved in disease processes.

Comparison with Similar Compounds

  • 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt: Similar structure with a hydroxyl group at the 3 position.

  • 2,7-Naphthalenedisulfonic acid, 3-hydroxy-, disodium salt: Similar structure with a hydroxyl group at the 3 position.

  • 2,7-Naphthalenedisulfonic acid, disodium salt: Similar structure without hydroxyl groups.

Uniqueness: The presence of hydroxyl groups at the 3 and 6 positions makes this compound unique compared to its analogs, providing distinct chemical and physical properties that are useful in various applications.

Properties

IUPAC Name

disodium;3,6-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2.2Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCXTRSVWGUSPY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064579
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-21-1
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,6-dihydroxynaphthalene-2,7-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
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2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
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2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
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2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
Reactant of Route 5
2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
Reactant of Route 6
2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt

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